molecular formula C15H15N3O B1384236 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 173458-77-0

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B1384236
CAS No.: 173458-77-0
M. Wt: 253.3 g/mol
InChI Key: CZWRTMRQPGTVBF-UHFFFAOYSA-N
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Description

7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Compounds based on the pyrrolo[2,3-d]pyrimidine core, such as this one, are frequently investigated for their potential as kinase inhibitors and antitumor agents . The specific substitution pattern of a benzyl group at the N-7 position and methyl groups at the 5- and 6- positions defines this particular analogue, with the 4-ol group providing a key handle for further chemical modification or influencing its binding interactions with biological targets. This compound serves as a versatile intermediate for the development of novel therapeutic agents. Research indicates that pyrrolo[2,3-d]pyrimidine derivatives can be designed to target critical enzymes and pathways involved in disease progression . For instance, closely related pyrrolo[2,3-d]pyrimidine analogues have been explored as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPK1 and PfCDPK4) for malaria research, and as Bruton's tyrosine kinase (BTK) inhibitors for immunology and oncology applications . The core structure is known to interact with enzyme binding sites, often forming key hydrogen bonds via the pyrimidine moiety . The primary research value of this compound lies in its use as a building block for the synthesis of more complex molecules. It can undergo various reactions at its functional groups to create a diverse library of compounds for structure-activity relationship (SAR) studies . This allows researchers to optimize properties like potency, selectivity, and metabolic stability. The presence of the 4-hydroxy group makes it a potential precursor for nucleophilic substitution reactions, enabling the introduction of diverse amine and ether functionalities to probe different regions of a target protein's binding pocket. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

7-benzyl-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-11(2)18(8-12-6-4-3-5-7-12)14-13(10)15(19)17-9-16-14/h3-7,9H,8H2,1-2H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWRTMRQPGTVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC=N2)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate has been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Overview

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, particularly in the field of drug development, with a focus on its biological activities and mechanisms.

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity :
    • The compound has been identified as an inhibitor of the Hepatitis C Virus (HCV), demonstrating potential as an antiviral agent. Studies have shown that it can effectively inhibit HCV protease, which is crucial for viral replication and maturation .
  • Antitumor Properties :
    • Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in various metabolic pathways. This characteristic makes it a candidate for further research in metabolic disorders and enzyme-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the benzyl and dimethyl groups can significantly influence its biological activity and pharmacokinetics.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against HCV. The researchers conducted in vitro assays demonstrating that the compound significantly reduced viral load in infected cell cultures. The mechanism of action was attributed to direct inhibition of viral protease activity.

Case Study 2: Antitumor Activity

In another investigation focusing on cancer treatment, this compound was tested against various cancer cell lines. Results indicated that it induced apoptosis through mitochondrial pathways and affected cell cycle progression. Further studies are required to elucidate the exact mechanisms and potential clinical applications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HCV protease
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionAffects metabolic enzyme activity

Mechanism of Action

The mechanism of action of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other proteins . The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Antiparasitic Activity

  • This compound analogs: Derivatives with 4,6-dimethyl substitution (e.g., compound 1 in ) show moderate anti-Trypanosoma cruzi activity (pEC₅₀ = 6.5) without cytotoxicity, suggesting a non-azole mechanism distinct from CYP51 inhibitors .
  • 4-Amino derivatives: Substitution of 4-OH with NH₂ (e.g., 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) reduces antiparasitic efficacy, highlighting the critical role of the hydroxyl group .

Kinase Inhibition

  • F1386-0303 (5,7-diphenyl derivative) : Exhibits potent MAP4K4 inhibition, a target in cardiomyocyte survival. The diphenyl groups likely enhance binding to hydrophobic kinase pockets .
  • Chloro derivatives (e.g., 4-chloro-7-(2-furylmethyl)-5,6-dimethyl) : Chlorine at position 4 facilitates further functionalization, enabling synthesis of kinase inhibitors via cross-coupling reactions .

Antimicrobial Activity

  • Thieno[2,3-d]pyrimidin-4-ol hybrids: Analogous scaffolds with 1,2,3-triazole moieties demonstrate broad-spectrum antimicrobial activity, though 7-benzyl-pyrrolopyrimidines lack direct data in this context .

Key Research Findings

  • Lipophilicity Optimization : The 7-benzyl-5,6-dimethyl substitution balances logP (~2.5–3.0), enhancing blood-brain barrier penetration compared to polar analogs like 7-(4-methoxyphenyl) derivatives (logP ~1.8) .
  • Selectivity Profiles : Unlike azoles, pyrrolopyrimidines avoid CYP51 inhibition, reducing off-target effects in antiparasitic applications .
  • Structure-Activity Relationships (SAR) :
    • Position 4 : Hydroxyl > amine > chloro for antiparasitic activity.
    • Position 7 : Benzyl or aryl groups improve potency vs. smaller substituents (e.g., methyl) .

Biological Activity

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C15H16N4O. The compound features a pyrrolo-pyrimidine core structure, which is significant for its biological activity.

Structural Information

PropertyValue
Molecular FormulaC15H16N4O
Molecular Weight252.31 g/mol
SMILESCC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=C3)C
InChIInChI=1S/C15H16N4O

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown significant inhibition of cell growth in HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines.

IC50 Values

The following table summarizes the IC50 values for various derivatives related to this compound:

CompoundCell LineIC50 (µM)
This compoundHeLa0.058
7-benzyl derivativeA5490.035
7-benzyl derivativeMDA-MB-2310.021

These values indicate a strong potential for these compounds as anticancer agents.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation. Notably, it has been shown to inhibit the colony-stimulating factor 1 receptor (CSF1R), which plays a critical role in macrophage differentiation and maintenance. This inhibition could lead to reduced tumor-associated macrophage activity, thereby hindering tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be enhanced by modifying specific functional groups on the pyrrolo[2,3-d]pyrimidine scaffold. Studies have shown that introducing hydroxyl (-OH) groups can improve antiproliferative activity significantly. The presence of electron-withdrawing or electron-donating groups at strategic positions on the aromatic rings also influences the compound's potency.

Case Studies

A study published in Molecules highlighted the synthesis and evaluation of various pyrrolo[2,3-d]pyrimidine derivatives for their antiproliferative effects. Among these compounds, those with a benzyl substituent demonstrated superior activity against multiple cancer cell lines compared to their unsubstituted counterparts . Another investigation focused on the pharmacokinetic properties of these compounds and established a correlation between structural modifications and enhanced biological efficacy .

Q & A

Q. What are common synthetic routes for preparing 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol?

Q. How can structural ambiguities in 7-benzyl-5,6-dimethyl derivatives be resolved experimentally?

Q. What biochemical assays are suitable for evaluating kinase inhibition by this compound?

Q. How can regioselective functionalization at the 5- and 6-positions be optimized?

Q. How do contradictory activity data arise in kinase inhibition studies, and how can they be resolved?

Q. What strategies improve the metabolic stability of 7-benzyl-pyrrolopyrimidines?

Q. Table 1: Comparative Kinase Inhibition of Pyrrolopyrimidine Analogs

CompoundKinase IC50_{50} (nM)Selectivity Ratio (EGFR/CDK2)Reference
4-Chloro-5-ethyl analog12 (EGFR), 45 (CDK2)3.75
N4-(4-Chlorophenyl) analog8 (VEGFR2), 22 (Her2)2.75
Target compound (predicted)~20 (EGFR), ~60 (CDK2)3.0Modeling

Q. Table 2: Synthetic Yields Under Varied Conditions

Reaction StepSolventCatalystYield (%)Reference
Benzylation at N7DMFNaH78
Methylation at C5/C6THFLDA65
Hydroxylation at C4H2_2OHCl92

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

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